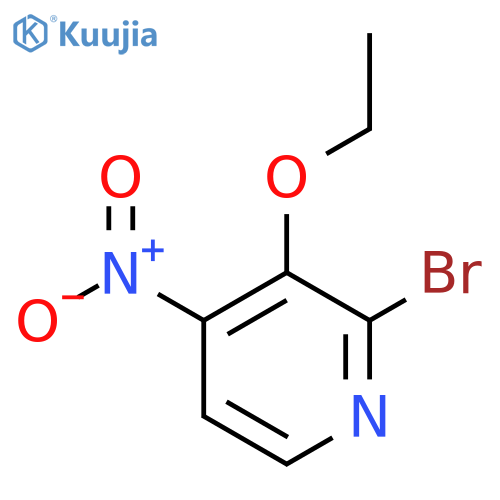

Cas no 1807233-76-6 (2-Bromo-3-ethoxy-4-nitropyridine)

1807233-76-6 structure

商品名:2-Bromo-3-ethoxy-4-nitropyridine

CAS番号:1807233-76-6

MF:C7H7BrN2O3

メガワット:247.046080827713

CID:4900674

2-Bromo-3-ethoxy-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-ethoxy-4-nitropyridine

-

- インチ: 1S/C7H7BrN2O3/c1-2-13-6-5(10(11)12)3-4-9-7(6)8/h3-4H,2H2,1H3

- InChIKey: NPIOUHMNQKVVPR-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=CN=1)[N+](=O)[O-])OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 185

- トポロジー分子極性表面積: 67.9

- 疎水性パラメータ計算基準値(XlogP): 2

2-Bromo-3-ethoxy-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029013281-1g |

2-Bromo-3-ethoxy-4-nitropyridine |

1807233-76-6 | 95% | 1g |

$3,068.70 | 2022-03-31 | |

| Alichem | A029013281-250mg |

2-Bromo-3-ethoxy-4-nitropyridine |

1807233-76-6 | 95% | 250mg |

$980.00 | 2022-03-31 |

2-Bromo-3-ethoxy-4-nitropyridine 関連文献

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

1807233-76-6 (2-Bromo-3-ethoxy-4-nitropyridine) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量